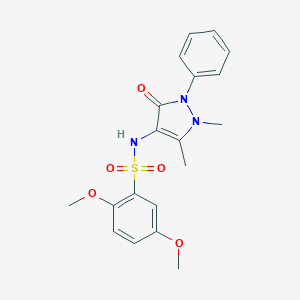

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound with the linear formula C32H35N5O4S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was then characterized by single crystal XRD analysis .Molecular Structure Analysis

The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond, which forms an S(6) ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 617.795 . In another variant of the compound, the 2,3-dihydro-1H-pyrazole ring is nearly planar and forms dihedral angles with the benzene and phenyl rings . The molecular conformation is consolidated by an intramolecular C-H⋯O hydrogen bond .科学的研究の応用

Corrosion Inhibition

One study delved into the corrosion inhibition efficiency and adsorption behavior of similar compounds on carbon steel surfaces in hydrochloric acid solutions. The research found that these compounds act as excellent inhibitors, even at low concentrations, and adhere to the Langmuir adsorption isotherm. This suggests potential applications in protecting metals from corrosion in acidic environments (Tawfik, 2015).

Antimicrobial and Anticancer Activities

Several derivatives have been synthesized and evaluated for their biological activities, showing promise in antimicrobial and anticancer applications. For instance, a study on new 4-aminoantipyrine-based heterocycles demonstrated significant anticancer activity against breast cancer cell lines, highlighting these compounds as potential therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Synthesis and Characterization of New Derivatives

Research on the synthesis and structural characterization of new derivatives has led to the development of compounds with potential for further investigation in various scientific domains. For example, the synthesis and characterization of new metallophthalocyanines containing these moieties have been reported, which could have implications in materials science and catalysis (Ertem et al., 2017).

Antioxidant Properties

Another study synthesized a series of sulfonamides from Ampyrone, showing significant antimicrobial and antioxidant activities. This suggests their potential use in the development of new antimicrobial and antioxidant agents (Badgujar, More, & Meshram, 2018).

Intermolecular Interactions

Research has also been conducted on the intermolecular interactions of antipyrine-like derivatives, providing insights into their structural and energetic characteristics. This has implications for understanding the properties of these compounds at the molecular level and their potential applications in drug design and other areas (Saeed et al., 2020).

作用機序

Target of Action

The primary target of this compound is Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound.

Mode of Action

The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction results in changes that are key to the compound’s mode of action.

Result of Action

The result of the compound’s action is a good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol . This suggests that the compound could have a strong affinity for its target, potentially leading to significant biological effects.

特性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13-18(19(23)22(21(13)2)14-8-6-5-7-9-14)20-28(24,25)17-12-15(26-3)10-11-16(17)27-4/h5-12,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAIJQBNFMCGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxyethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491965.png)

![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B491967.png)

![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491975.png)

![Propan-2-yl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491976.png)

![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491978.png)

![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491981.png)

![Ethyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B491990.png)

![2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B491998.png)

![Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B492002.png)

![N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide](/img/structure/B492010.png)

![4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B492011.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B492015.png)

![2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B492016.png)